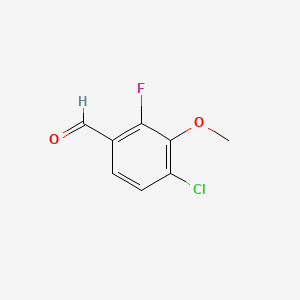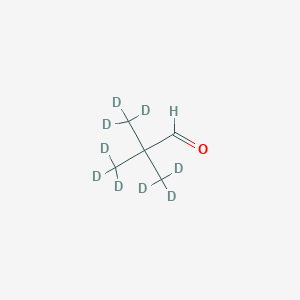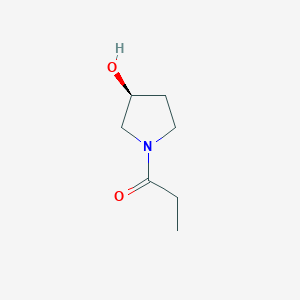
4-クロロ-2-フルオロ-3-メトキシベンズアルデヒド
概要
説明
4-Chloro-2-fluoro-3-methoxybenzaldehyde is a chemical compound with the molecular formula C8H6ClFO2 and a molecular weight of 188.59 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The InChI code for 4-Chloro-2-fluoro-3-methoxybenzaldehyde is 1S/C8H6ClFO2/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-4H,1H3 . This indicates the presence of 8 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 2 oxygen atoms in the molecule.Physical And Chemical Properties Analysis
4-Chloro-2-fluoro-3-methoxybenzaldehyde is a solid substance at ambient temperature .科学的研究の応用
有機化合物の合成
4-クロロ-2-フルオロ-3-メトキシベンズアルデヒド: は有機合成における貴重な中間体です。医薬品関連のものも含めて、様々な芳香族化合物を合成するために使用できます。 例えば、それはシッフ塩基を形成するために縮合反応を起こすことができ、シッフ塩基はしばしば配位化学における配位子として使用されます .
医薬品研究
この化合物は、潜在的な医薬品候補の合成における構成要素として機能することができます。 そのハロゲン化およびメトキシ基は、生物系と相互作用するように設計された複雑な分子の構築のための汎用性の高い前駆体となり、病気に対する新しい治療法につながる可能性があります .
材料科学
材料科学では、4-クロロ-2-フルオロ-3-メトキシベンズアルデヒドは、ポリマーや樹脂の特性を改変するために使用できます。 それをポリマー鎖に組み込むことで、研究者は材料の熱安定性、剛性、およびその他の物理的特性を変更することができます .
触媒
化合物の構造的特徴により、それは触媒系における配位子として作用することができます。 それは金属に結合し、グリーンケミストリーで重要な酸化および還元プロセスを含む、様々な触媒反応を促進することができます .
分析化学
その独特の分光学的特性により、4-クロロ-2-フルオロ-3-メトキシベンズアルデヒドは、分析技術における標準または試薬として使用できます。 それは、NMRや質量分析などの方法を通して、物質の定量化と同定に役立ちます .
農薬研究
この化合物は、新しい農薬の開発に応用できる可能性があります。 その化学構造は、除草剤、殺虫剤、または殺菌剤として作用する可能性のある誘導体の合成を可能にし、農業生産性への貢献に貢献します .
香料および香料産業
直接的な用途ではありませんが、関連する化合物4-メトキシベンズアルデヒドは、香料および香料における使用で知られています。 拡張により、4-クロロ-2-フルオロ-3-メトキシベンズアルデヒドは、独自の嗅覚特性を持つ新規化合物を合成するために使用できる可能性があります .
環境科学
この化合物は、環境科学において、ハロゲン化芳香族の分解プロセスを研究するために使用できます。 その分解を理解することで、同様の化合物の環境運命に関する洞察が得られ、バイオ修復戦略の開発に役立ちます .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
作用機序
Mode of Action
Similar compounds have been known to undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Action Environment
The action, efficacy, and stability of 4-Chloro-2-fluoro-3-methoxybenzaldehyde can be influenced by various environmental factors. These factors could include temperature, pH, and the presence of other compounds .
生化学分析
Biochemical Properties
4-Chloro-2-fluoro-3-methoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of more complex structures. For instance, it can act as a substrate for enzymes involved in oxidation-reduction reactions, where it undergoes transformation to form different products. The interactions of 4-Chloro-2-fluoro-3-methoxybenzaldehyde with biomolecules are primarily based on its ability to form covalent bonds with nucleophilic sites on enzymes and proteins .
Cellular Effects
The effects of 4-Chloro-2-fluoro-3-methoxybenzaldehyde on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 4-Chloro-2-fluoro-3-methoxybenzaldehyde can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, 4-Chloro-2-fluoro-3-methoxybenzaldehyde exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, 4-Chloro-2-fluoro-3-methoxybenzaldehyde can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-fluoro-3-methoxybenzaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-2-fluoro-3-methoxybenzaldehyde is relatively stable under ambient conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to 4-Chloro-2-fluoro-3-methoxybenzaldehyde has been associated with changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 4-Chloro-2-fluoro-3-methoxybenzaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, 4-Chloro-2-fluoro-3-methoxybenzaldehyde can induce toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism .
Metabolic Pathways
4-Chloro-2-fluoro-3-methoxybenzaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that participate in further biochemical processes. These metabolic pathways are essential for the compound’s detoxification and elimination from the body .
Transport and Distribution
Within cells and tissues, 4-Chloro-2-fluoro-3-methoxybenzaldehyde is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of 4-Chloro-2-fluoro-3-methoxybenzaldehyde is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall function within the cell .
特性
IUPAC Name |
4-chloro-2-fluoro-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDRRVSSSZUDJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol](/img/structure/B1456900.png)



![2-{4-[2-(4-Chlorophenyl)ethynyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1456907.png)





